molecular formula C17H17N3O3 B4874029 3-(acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide

3-(acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide

Cat. No.: B4874029
M. Wt: 311.33 g/mol
InChI Key: SMGSWALMILROKX-UHFFFAOYSA-N
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Description

3-(acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide is a compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes acetylamino groups attached to a benzamide core.

Properties

IUPAC Name

3-acetamido-N-(4-acetamidophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11(21)18-14-6-8-15(9-7-14)20-17(23)13-4-3-5-16(10-13)19-12(2)22/h3-10H,1-2H3,(H,18,21)(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGSWALMILROKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide typically involves the acetylation of aniline derivatives. One common method includes the reaction of 4-aminobenzamide with acetic anhydride under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3-(acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide involves the inhibition of histone deacetylase (HDAC). By inhibiting HDAC, the compound induces hyperacetylation of histones, which affects chromatin structure and gene expression. This mechanism is particularly relevant in the context of its antitumor activity, as it can lead to the suppression of tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide is unique due to its specific structure, which allows it to effectively inhibit HDAC and modulate gene expression. Its dual acetylamino groups provide distinct chemical properties that differentiate it from other similar compounds .

Biological Activity

3-(Acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features dual acetylamino groups attached to a benzamide structure, which may enhance its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O3, and it has a molecular weight of approximately 302.34 g/mol. The presence of acetylamino groups contributes to its solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The acetylamino groups can form hydrogen bonds with active sites on proteins, potentially modulating their activity. This mechanism suggests that the compound could serve as an enzyme inhibitor or a ligand in biochemical assays.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells, potentially through the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression and cell cycle regulation .
  • Anti-inflammatory Properties : The compound's structural features may allow it to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways associated with cancer metabolism and inflammation .

Case Studies

Several studies have explored the biological effects of similar compounds with structural similarities to this compound:

  • Histone Deacetylase Inhibition : A related compound, CI-994 (4-acetyl-N-(2-amino-phenyl)benzamide), has been shown to inhibit HDACs, leading to increased histone acetylation and subsequent antitumor effects . This mechanism may also apply to this compound.
  • Antiproliferative Effects : In vitro assays have demonstrated that compounds with similar benzamide structures exhibit significant antiproliferative activity against various cancer cell lines, including HepG2 cells . These findings suggest that this compound may share similar properties.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is presented below:

Compound NameAnticancer ActivityEnzyme InhibitionAnti-inflammatory Effects
This compoundPotentialYesPossible
CI-994 (4-acetyl-N-(2-amino-phenyl)benzamide)StrongYesYes
N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamideModerateYesLimited

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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